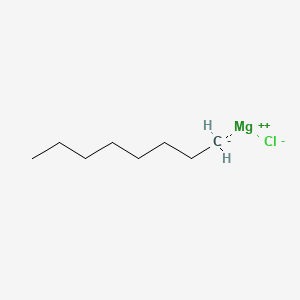

Octylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Octylmagnesium chloride is a highly reactive aliphatic Grignard reagent, typically supplied as a 1.4 M or 2.0 M solution in tetrahydrofuran (THF). In industrial and advanced laboratory settings, it serves as the premier nucleophile for introducing linear C8 (n-octyl) chains into organic frameworks, pharmaceuticals, and specialized polymers such as poly(3-octylthiophene). Compared to its bromide counterpart, the chloride form offers a lower molecular weight per mole of active reagent, translating to superior atom economy and reduced transport costs at scale. Furthermore, it exhibits excellent baseline stability in ethereal solvents and is highly compatible with modern iron- and nickel-catalyzed cross-coupling methodologies, making it a staple for scalable carbon-carbon bond formation .

Substituting octylmagnesium chloride with octylmagnesium bromide or octyllithium introduces severe processability and selectivity risks. Octyllithium is significantly more pyrophoric and aggressively promotes unwanted metal-halogen exchange over clean cross-coupling. More importantly, substituting with octylmagnesium bromide directly impacts reactor hydrodynamics; during borylation reactions, bromide Grignards rapidly form insoluble magnesium bromide and magnesium hydride precipitates that can foul continuous-flow reactors and disrupt batch mixing. Additionally, the bromide precursor is more susceptible to Wurtz-type homocoupling during reagent preparation, which lowers the active titer of the Grignard solution and introduces lipophilic hexadecane impurities that are notoriously difficult to separate downstream [1].

Homogeneous Processability in Alkylboronate Synthesis

During the synthesis of alkyl pinacolboronates via reaction with pinacolborane (PinBH), the choice of Grignard halide dictates the physical state of the reaction mixture. Alkylmagnesium chloride reagents, including octylmagnesium chloride, maintain a completely homogeneous solution during the primary reaction phase. In stark contrast, the equivalent alkylmagnesium bromide reagents rapidly generate insoluble precipitates (MgBr2 and MgH2) within minutes at 25 °C[1]. This lack of early-stage precipitation with the chloride form prevents reactor fouling and ensures consistent mass transfer.

| Evidence Dimension | Precipitate formation time at 25 °C |

| Target Compound Data | No precipitate formed during primary reaction phase |

| Comparator Or Baseline | Alkylmagnesium bromide (Rapid precipitation within minutes) |

| Quantified Difference | Complete avoidance of early-stage precipitation |

| Conditions | Reaction with pinacolborane (PinBH) in ethereal solvent at 25 °C |

Eliminates reactor clogging and mixing inconsistencies in large-scale borylation workflows, making the chloride form strictly preferred for process chemistry.

High-Yield Iron-Catalyzed Cross-Coupling Without Toxic Co-Solvents

In the synthesis of dienes via iron-catalyzed cross-coupling, octylmagnesium chloride demonstrates exceptional efficiency without the need for toxic additives. When reacted with 1-butadienyl phosphate using a 1% Fe(acac)3 catalyst in pure THF at 20 °C, octylmagnesium chloride achieves a 92% yield. Conversely, introducing 9 equivalents of N-methyl-2-pyrrolidone (NMP)—a standard co-solvent often required to force sluggish Grignard couplings—proved highly detrimental, dropping the yield to 54% [1]. This robust reactivity in pure THF simplifies solvent recovery.

| Evidence Dimension | Cross-coupling product yield |

| Target Compound Data | 92% yield (in pure THF at 20 °C) |

| Comparator Or Baseline | 54% yield (with 9 equivalents of NMP at -20 °C) |

| Quantified Difference | +38% absolute yield improvement |

| Conditions | 1% Fe(acac)3 catalyzed coupling with 1-butadienyl phosphate |

Enables the elimination of highly regulated NMP co-solvents while simultaneously improving target yield in industrial diene and pheromone synthesis.

Strict Suppression of Hexadecane Homocoupling in Ni-Catalyzed Reactions

Alkyl Grignard reagents are notoriously prone to Wurtz-type homocoupling during transition-metal catalysis, which generates heavy lipophilic impurities. However, octylmagnesium chloride exhibits remarkable chemoselectivity. When reacted with NiBr2 in the presence of 1,3-butadiene at 25 °C, the formation of the homocoupling byproduct (n-hexadecane) is completely suppressed (0% detected), with the reaction selectively yielding octane and 1-octene [1]. This strict suppression of homocoupling is a critical differentiator for maintaining high purity profiles.

| Evidence Dimension | Formation of n-hexadecane (homocoupling byproduct) |

| Target Compound Data | 0% homocoupling product detected |

| Comparator Or Baseline | Standard alkyl bromide Grignards (High susceptibility to Wurtz homocoupling) |

| Quantified Difference | Complete suppression of homocoupling |

| Conditions | Reaction with NiBr2 and 1,3-butadiene at 25 °C for 15 min |

Reduces downstream purification costs by preventing the formation of heavy, lipophilic hexadecane impurities during catalytic cross-coupling.

Large-Scale Synthesis of Alkylboronates

Because octylmagnesium chloride does not form rapid MgBr2 or MgH2 precipitates when reacted with pinacolborane, it is the ideal choice for continuous-flow or large-batch borylation. This ensures homogeneous mixing and prevents reactor fouling, a common failure point when using the bromide analog [1].

Industrial Pheromone and Diene Production

Octylmagnesium chloride is highly recommended for iron-catalyzed cross-coupling with dienol phosphates. It achieves >90% yields in pure THF, allowing manufacturers to entirely bypass the use of toxic NMP co-solvents, streamlining regulatory compliance and solvent recovery [2].

High-Purity Nickel-Catalyzed Kumada Couplings

For the synthesis of fine chemicals where lipophilic impurities are difficult to separate, octylmagnesium chloride is preferred. Its unique compatibility with Ni/1,3-butadiene catalytic systems strictly suppresses Wurtz homocoupling, preventing the formation of n-hexadecane byproducts[3].

GHS Hazard Statements

H225 (44.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H250 (55.88%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H260 (57.35%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive